molecular formula C19H18N2O4 B2648106 Methyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251705-56-2

Methyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2648106
CAS No.: 1251705-56-2
M. Wt: 338.363
InChI Key: LVSXHSAFDDTDGB-UHFFFAOYSA-N
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Description

Methyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzylamine with a quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield different quinoline derivatives with altered biological activities.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological properties.

Scientific Research Applications

Methyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Methylquinoline:

    4-Hydroxyquinoline: Known for its antimicrobial and antiviral activities.

Uniqueness

Methyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl and carboxylate groups contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-15-10-6-3-7-12(15)11-20-17-13-8-4-5-9-14(13)21-18(22)16(17)19(23)25-2/h3-10H,11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSXHSAFDDTDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C(C(=O)NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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